[(1R)-1-[(1R,5R,6S,11S,12R,14R)-9,12-Dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl] 2,4-dimethyl-1H-pyrrole-3-carboxylate [(1R)-1-[(1R,5R,6S,11S,12R,14R)-9,12-Dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl] 2,4-dimethyl-1H-pyrrole-3-carboxylate BATRACHOTOXIN(cas 23509-16-2) is the strongest sodium channel activator so far. Alkaloid with a steroid skeleton, an oxazapine ring and a dimethylpyrrole carboxylate moiety, purified from skin extract of the poison dart frog Phyllobates terribilis BTX is the most active alkaloid binding at receptor site-2 on sodium channels. It activates the sodium channel even at very negative membrane potentials and keeps it open permanently by preventing channel inactivation. BTX also changes the selectivity of the channel to Na+ ions and makes it less selective, enabling larger ions to pass through the pore. EC50 (in vitro): 0.1 to 100 nanomolar.  BTX binding induces many allosteric effects on other channel regions, and increases the binding of scorpion alpha-toxins to receptor site-3, of Brevetoxin to receptor site-5, and of pyrethroid insecticides to receptor site-7. Research tool applicable to the study of the function of sodium channel and the effects of other toxins and of a variety of drugs, including anesthetics, analgesics, antiarrhythmics, anticonvulsants and antidepressants.
Brand Name: Vulcanchem
CAS No.: 23509-16-2
VCID: VC0000049
InChI: InChI=1S/C31H42N2O6/c1-18-16-32-19(2)25(18)26(35)38-20(3)22-8-9-30-23-7-6-21-14-29(36)11-10-27(21,4)31(23,39-29)24(34)15-28(22,30)17-33(5)12-13-37-30/h7-8,16,20-21,24,32,34,36H,6,9-15,17H2,1-5H3
SMILES: CC1=CNC(=C1C(=O)OC(C)C2=CCC34C2(CC(C56C3=CCC7C5(CCC(C7)(O6)O)C)O)CN(CCO4)C)C
Molecular Formula: C31H42N2O6
Molecular Weight: 538.67 g/mol

[(1R)-1-[(1R,5R,6S,11S,12R,14R)-9,12-Dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl] 2,4-dimethyl-1H-pyrrole-3-carboxylate

CAS No.: 23509-16-2

ADC Toxins

VCID: VC0000049

Molecular Formula: C31H42N2O6

Molecular Weight: 538.67 g/mol

Purity: 90 %

[(1R)-1-[(1R,5R,6S,11S,12R,14R)-9,12-Dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl] 2,4-dimethyl-1H-pyrrole-3-carboxylate - 23509-16-2

CAS No. 23509-16-2
Product Name [(1R)-1-[(1R,5R,6S,11S,12R,14R)-9,12-Dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl] 2,4-dimethyl-1H-pyrrole-3-carboxylate
Molecular Formula C31H42N2O6
Molecular Weight 538.67 g/mol
IUPAC Name 1-(9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl)ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
Standard InChI InChI=1S/C31H42N2O6/c1-18-16-32-19(2)25(18)26(35)38-20(3)22-8-9-30-23-7-6-21-14-29(36)11-10-27(21,4)31(23,39-29)24(34)15-28(22,30)17-33(5)12-13-37-30/h7-8,16,20-21,24,32,34,36H,6,9-15,17H2,1-5H3
Standard InChIKey ISNYUQWBWALXEY-LKKHGHOQSA-N
Isomeric SMILES CC1=CNC(=C1C(=O)O[C@@H](C)C2=CC[C@@]34[C@@]2(C[C@H]([C@@]56C3=CC[C@H]7[C@@]5(CC[C@](C7)(O6)O)C)O)CN(CCO4)C)C
SMILES CC1=CNC(=C1C(=O)OC(C)C2=CCC34C2(CC(C56C3=CCC7C5(CCC(C7)(O6)O)C)O)CN(CCO4)C)C
Canonical SMILES CC1=CNC(=C1C(=O)OC(C)C2=CCC34C2(CC(C56C3=CCC7C5(CCC(C7)(O6)O)C)O)CN(CCO4)C)C
Colorform Noncrystal
Description BATRACHOTOXIN(cas 23509-16-2) is the strongest sodium channel activator so far. Alkaloid with a steroid skeleton, an oxazapine ring and a dimethylpyrrole carboxylate moiety, purified from skin extract of the poison dart frog Phyllobates terribilis BTX is the most active alkaloid binding at receptor site-2 on sodium channels. It activates the sodium channel even at very negative membrane potentials and keeps it open permanently by preventing channel inactivation. BTX also changes the selectivity of the channel to Na+ ions and makes it less selective, enabling larger ions to pass through the pore. EC50 (in vitro): 0.1 to 100 nanomolar.  BTX binding induces many allosteric effects on other channel regions, and increases the binding of scorpion alpha-toxins to receptor site-3, of Brevetoxin to receptor site-5, and of pyrethroid insecticides to receptor site-7. Research tool applicable to the study of the function of sodium channel and the effects of other toxins and of a variety of drugs, including anesthetics, analgesics, antiarrhythmics, anticonvulsants and antidepressants.
Purity 90 %
Solubility In water, 2.8 mg/L at 25 °C (est)
Synonyms Batrachotoxinin A, 20-(2,4-dimethyl-1H-pyrrole-3-carboxylate)
Vapor Pressure 7.49X10-16 mm Hg at 25 °C (est)
PubChem Compound 12300006
Last Modified Nov 11 2021
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